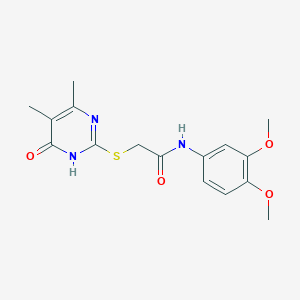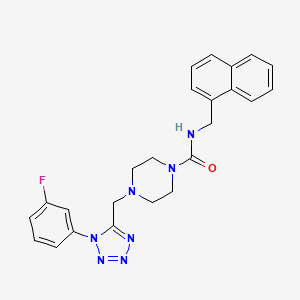![molecular formula C17H23NO4 B2851904 Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate CAS No. 1421445-38-6](/img/structure/B2851904.png)
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.374 g/mol. This compound is characterized by the presence of a piperidine ring, an ethoxyacetyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary targets of Methyl 4-(1-(2-ethoxyacetyl)piperidin-4-yl)benzoate are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle , which is a common structural motif in many pharmaceuticals . .
Mode of Action
As a piperidine derivative, it may interact with biological targets in a manner similar to other piperidine-based compounds . .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate typically involves the reaction of 4-piperidone with ethyl chloroacetate in the presence of a base, followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride
- 1-Methyl-4-piperidinyl benzoate
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate
Uniqueness
Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate is unique due to the presence of the ethoxyacetyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 4-[1-(2-ethoxyacetyl)piperidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-12-16(19)18-10-8-14(9-11-18)13-4-6-15(7-5-13)17(20)21-2/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJWQWQNNIPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate](/img/structure/B2851822.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2851828.png)
![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)
![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)


![2-{[1-(3,5-Difluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2851834.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B2851844.png)
